bis(propan-2-yl) {[4-(dimethylamino)phenyl](phenylamino)methyl}phosphonate
Description
The compound bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate is a structurally complex organophosphonate featuring a central phosphorus atom bonded to two isopropyl groups and a substituted methyl group. The methyl group is further functionalized with a 4-(dimethylamino)phenyl moiety and a phenylamino group.
Properties
IUPAC Name |
4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N2O3P/c1-16(2)25-27(24,26-17(3)4)21(22-19-10-8-7-9-11-19)18-12-14-20(15-13-18)23(5)6/h7-17,21-22H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKQFUAYVYDKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=C(C=C1)N(C)C)NC2=CC=CC=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate involves multiple steps. One common synthetic route includes the reaction of 4-(dimethylamino)benzaldehyde with aniline to form the intermediate Schiff base. This intermediate is then reacted with diisopropyl phosphite under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonate oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphonate derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit or activate specific enzymes. The dimethylamino and phenylamino groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on Bisphenol A (BPA) and its alternatives in thermal paper . Unfortunately, bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate is chemically distinct from BPA derivatives. BPA is a bisphenol with two hydroxyphenyl groups linked by a propane bridge, whereas the queried compound is a phosphonate with aromatic amine substituents.
Key Differences:
| Property | BPA Alternatives (e.g., BPS, BPF) | bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate |
|---|---|---|
| Core Structure | Bisphenol (two phenolic groups) | Organophosphonate (phosphorus center with ester and amine groups) |
| Functional Groups | Hydroxyl, alkyl/aryl bridges | Phosphonate, dimethylamino, phenylamino |
| Applications | Thermal paper, plastics | Unknown (no data in provided sources) |
| Toxicity/Regulatory Status | Well-documented endocrine disruption | No available data |
Research Findings:
- BPA Alternatives : The evidence highlights alternatives like BPS and BPF, which retain structural similarities to BPA but exhibit comparable or higher endocrine-disrupting effects .
- Phosphonate Analogs: While the provided evidence lacks data on the queried compound, other phosphonates (e.g., glyphosate derivatives) are known for their chelating or pesticidal properties. However, these differ significantly in substituents and applications.
Limitations and Data Gaps
Future studies should prioritize:
Synthesis and characterization of the compound.
Comparative analysis of its reactivity, stability, and bioactivity against other phosphonates or aromatic amines.
Biological Activity
Bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate, also known by its CAS number 374550-07-9, is a complex organophosphate compound characterized by a phosphonate group linked to a bis(propan-2-yl) moiety. Its unique structure, featuring dimethylamino and phenylamino groups, positions it as a candidate for various biological applications, particularly in medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular formula of bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate is , with a molecular weight of approximately 390.464 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that require careful control of reaction conditions to ensure high yields and purity. The synthetic routes may include the use of phosphonates and amines in a controlled environment to yield the desired product.
Phosphonates, including bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate, are known to interact with biological targets through various mechanisms, often inhibiting enzymes that utilize phosphate substrates. This interaction can lead to significant biological effects, including antiviral, antibacterial, and anticancer activities.
Pharmacodynamics and Pharmacokinetics
Research indicates that compounds with similar structures exhibit diverse biological activities. For instance, acyclic nucleoside phosphonates (ANPs), which share structural similarities with bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate, have been shown to possess antiviral properties by mimicking natural phosphates and evading enzymatic degradation .
Case Studies
- Antiviral Activity : A study on similar phosphonates demonstrated their efficacy against viral infections by acting as non-hydrolyzable phosphate mimics. These compounds were shown to inhibit viral replication effectively .
- Antibacterial Properties : Research involving phosphonate prodrugs has revealed promising antibacterial activity against specific pathogens, indicating potential applications in treating infections .
- Cytotoxicity : Investigations into the cytotoxic effects of related organophosphonates on cancer cell lines have shown significant promise, suggesting that bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate may also exhibit similar properties .
Comparative Analysis
The following table compares bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate with other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N,N-bis(propan-2-yl)phosphinic amide | Contains phosphinic rather than phosphonate functionality | May exhibit different biological activities due to structural differences |
| 4-[bis(4-(dimethylamino)phenyl)methyl]phenol | Tertiary amino compound with multiple phenolic groups | Focused on potential antioxidant properties |
| Diphenyl phosphinate | Simpler structure without alkyl groups | Often used in flame retardants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
